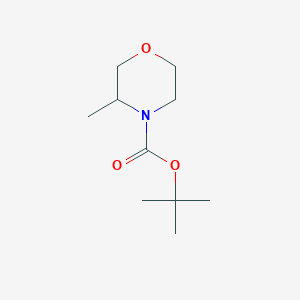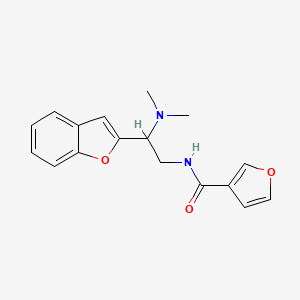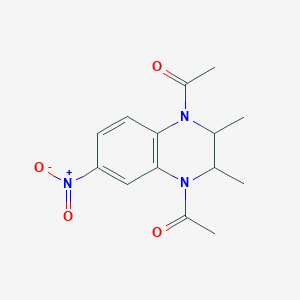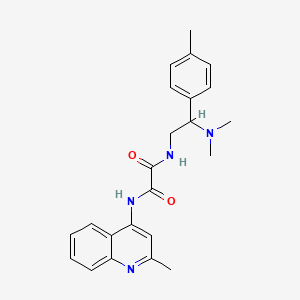![molecular formula C19H19ClN2O4S B2516585 N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-47-7](/img/structure/B2516585.png)
N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide" is a quinoxaline derivative, which is a class of compounds known for their diverse biological activities. The presence of the sulfonamide group is particularly significant as sulfonamides are known for their antibacterial properties. The compound's structure suggests potential for interaction with various biological targets.
Synthesis Analysis
The synthesis of quinoxaline derivatives typically involves the reaction of o-phenylene diamine with substituted acetophenones. In a green synthesis approach, 2-(4-methoxyphenyl)-quinoxaline was synthesized and then chlorosulfonated to yield a sulfonyl chloride intermediate. This intermediate could then react with aromatic amines to form various quinoxaline sulfonamides under solvent-free conditions, resulting in excellent yields and easy work-up . Another method involves the coupling of chloro-methoxyaniline with aryl sulfonyl chlorides in a basic aqueous medium, followed by substitution reactions to introduce different groups . These methods provide a basis for the synthesis of the compound , although the exact synthesis details for this specific compound are not provided in the data.
Molecular Structure Analysis
The molecular structure of quinoxaline sulfonamides is characterized by the presence of a quinoxaline core, a sulfonamide group, and various substituents that can significantly alter the compound's properties and biological activity. The structure elucidation is typically confirmed through spectral data such as IR spectra, which can also reveal the existence of different tautomeric forms in the solid state .
Chemical Reactions Analysis
Quinoxaline sulfonamides can undergo various chemical reactions, including alkylation, which leads to N-methyl derivatives. Nucleophilic substitution of the halogen with O- and N-nucleophiles is also possible, and the use of bifunctional nucleophiles can lead to the formation of condensed quinoxalines . These reactions are crucial for the modification and optimization of the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline sulfonamides are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, stability, and reactivity. The antibacterial activity of these compounds is a key chemical property, with some derivatives showing moderate to good activity against bacterial strains such as Staphylococcus spp. and Escherichia coli . The presence of certain substituents, such as ethyl and tert-butyl groups, can enhance this activity . Additionally, the electrochemical synthesis of sulfonamide derivatives provides insights into the redox properties and potential for the formation of mono- and disulfone derivatives .
Scientific Research Applications
Antibacterial Activity
Research indicates that quinoline derivatives, synthesized through green chemistry approaches, exhibit significant antibacterial activities against various bacterial strains. For instance, a study on novel quinoxaline sulfonamides demonstrated their efficacy against Staphylococcus spp. and Escherichia coli, showcasing the potential of such compounds in addressing bacterial infections (Alavi et al., 2017).
Anticancer Activity
Several sulfonamide derivatives have been synthesized and evaluated for their anticancer activities. Compounds with various moieties, including benzamide and thiophene, have shown cytotoxic activities against human breast cancer cell lines, indicating their potential as novel therapeutic agents in cancer treatment. For example, a study found that certain thiophene derivatives exhibited higher cytotoxic activities than doxorubicin, a standard chemotherapy drug (Ghorab et al., 2014).
Antimalarial Agents
The synthesis of N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamides and their evaluation against Plasmodium falciparum strains highlighted the antimalarial potential of these compounds. Their mode of action, involving hemozoin formation inhibition, provides a promising avenue for the development of new antimalarial therapies (Verma et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-26-17-6-5-14(11-16(17)20)21-27(24,25)15-9-12-3-2-8-22-18(23)7-4-13(10-15)19(12)22/h5-6,9-11,21H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJJHZCVNXTGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2516505.png)


![Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2516508.png)


![(3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B2516511.png)
![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2516512.png)
![3-[(3-Cyanoanilino)sulfonyl]-2-methylpropanoic acid](/img/structure/B2516514.png)

![(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2516519.png)
![1-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2516522.png)
